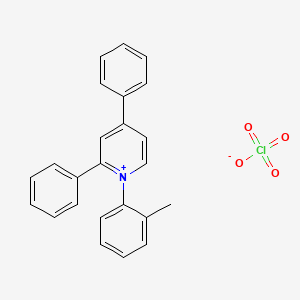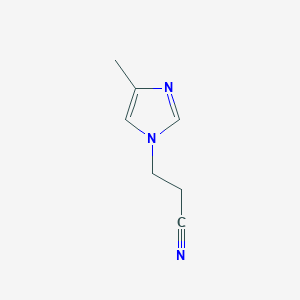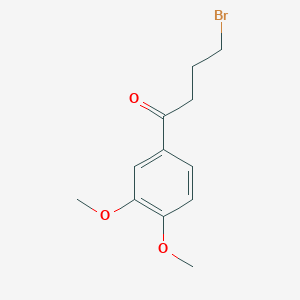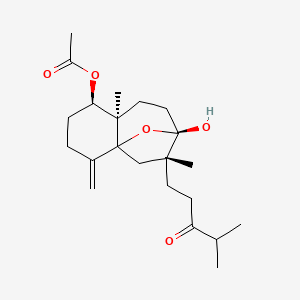
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate is a heterocyclic aromatic compound that belongs to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a pyridinium core with substituted phenyl groups, imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate typically involves the reaction of 2-methylphenylpyridine with diphenylpyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinium rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include oxidized pyridinium derivatives, reduced pyridine compounds, and various substituted phenyl and pyridinium derivatives.
Applications De Recherche Scientifique
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- 1-(2-Methylphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(3-Methylphenyl)-2,4-diphenylpyridinium perchlorate
- 1-(4-Methylphenyl)-2,4-diphenylpyridinium perchlorate
Uniqueness: 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93971-29-0 |
|---|---|
Formule moléculaire |
C24H20ClNO4 |
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-2,4-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H20N.ClHO4/c1-19-10-8-9-15-23(19)25-17-16-22(20-11-4-2-5-12-20)18-24(25)21-13-6-3-7-14-21;2-1(3,4)5/h2-18H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YPXDIESNBDZINT-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)

![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)

![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)

![5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14341958.png)
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)

![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
